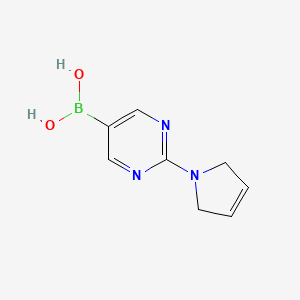![molecular formula C16H24N2O3 B12452374 N-[2-(4-methoxyphenyl)ethyl]-N'-(3-methylbutyl)ethanediamide](/img/structure/B12452374.png)
N-[2-(4-methoxyphenyl)ethyl]-N'-(3-methylbutyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-methoxyphenyl)ethyl]-N’-(3-methylbutyl)ethanediamide is an organic compound that belongs to the class of ethanediamides It is characterized by the presence of a methoxyphenyl group and a methylbutyl group attached to the ethanediamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-N’-(3-methylbutyl)ethanediamide typically involves the reaction of 4-methoxyphenylethylamine with 3-methylbutylamine in the presence of ethanediamide. The reaction is carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-[2-(4-methoxyphenyl)ethyl]-N’-(3-methylbutyl)ethanediamide may involve the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated systems and advanced purification techniques ensures the efficient production of the compound on a commercial scale.
化学反応の分析
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-N’-(3-methylbutyl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
N-[2-(4-methoxyphenyl)ethyl]-N’-(3-methylbutyl)ethanediamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in the treatment of diseases such as cancer and infections.
Industry: Utilized in the development of new materials and chemical products with specific properties.
作用機序
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-N’-(3-methylbutyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in cancer research, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to reduced tumor growth.
類似化合物との比較
N-[2-(4-methoxyphenyl)ethyl]-N’-(3-methylbutyl)ethanediamide can be compared with other similar compounds, such as:
N-[2-(4-methoxyphenyl)ethyl]-N’-(2-phenylethyl)ethanediamide: Similar structure but with a phenylethyl group instead of a methylbutyl group.
N-(3-chloro-4-methylphenyl)-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide: Contains a chloro-methylphenyl group instead of a methylbutyl group.
N-butyl-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide: Contains a butyl group instead of a methylbutyl group.
The uniqueness of N-[2-(4-methoxyphenyl)ethyl]-N’-(3-methylbutyl)ethanediamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C16H24N2O3 |
|---|---|
分子量 |
292.37 g/mol |
IUPAC名 |
N-[2-(4-methoxyphenyl)ethyl]-N'-(3-methylbutyl)oxamide |
InChI |
InChI=1S/C16H24N2O3/c1-12(2)8-10-17-15(19)16(20)18-11-9-13-4-6-14(21-3)7-5-13/h4-7,12H,8-11H2,1-3H3,(H,17,19)(H,18,20) |
InChIキー |
DISFIOCTHDXDNN-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCNC(=O)C(=O)NCCC1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![11-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12452309.png)
![4-[2-(2-Hydroxyethyl)-1,3-dioxoisoindole-5-carbonyl]benzoic acid](/img/structure/B12452320.png)


![N-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12452330.png)
![3-Phenyl-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine](/img/structure/B12452338.png)
![(2R,3R,4S,5R)-2-(4,6-Bis(trifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12452344.png)
![Tert-butyl 3-fluoro-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethylidene]piperidine-1-carboxylate](/img/structure/B12452348.png)
![4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-N-(naphthalen-1-yl)benzamide](/img/structure/B12452352.png)
![4-{[(3-methylphenoxy)acetyl]amino}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12452365.png)
![1-(2-Fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B12452372.png)
![2-(biphenyl-2-yl)-1,3-dioxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B12452373.png)
